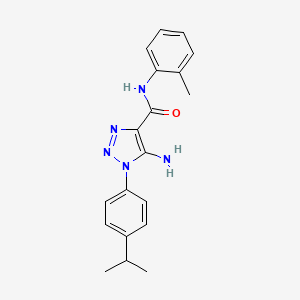
5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For “5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide,” a common synthetic route might include:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Substitution reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: Using large reactors to carry out the cycloaddition and substitution reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino group.
Reduction: Reduction reactions can be used to modify the triazole ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or copper may be used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Triazole derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for various diseases.
Medicine
Antifungal Agents: Triazole compounds are key components in antifungal medications.
Anticancer Agents: Some derivatives are being studied for their anticancer properties.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Pharmaceuticals: Key intermediates in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of “5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives can:
Inhibit enzymes: By binding to the active site or allosteric sites.
Disrupt cell membranes: Leading to cell death in microbial organisms.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities.
Benzotriazole derivatives: Used in corrosion inhibitors and antifungal agents.
Uniqueness
“5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12(2)14-8-10-15(11-9-14)24-18(20)17(22-23-24)19(25)21-16-7-5-4-6-13(16)3/h4-12H,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNFFYBNEUPMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
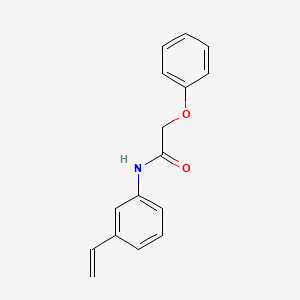
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide](/img/structure/B4954707.png)
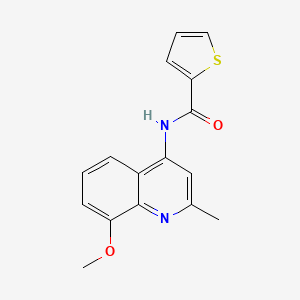
![4-ethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B4954721.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](biphenyl-4-yl)methanone](/img/structure/B4954727.png)
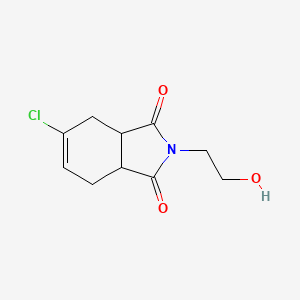
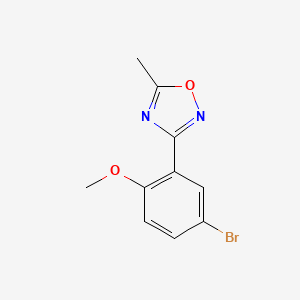
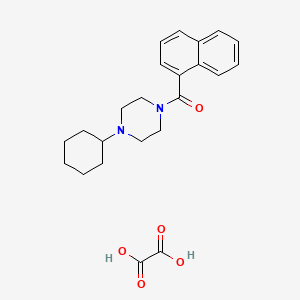
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)
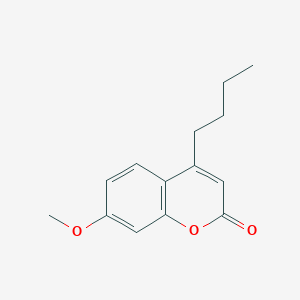
![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
